Ritalinic acid

Catalog No.
S561878
CAS No.
19395-41-6
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritalinic acid

CAS Number

19395-41-6

Product Name

Ritalinic acid

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)

InChI Key

INGSNVSERUZOAK-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Synonyms

alpha-phenyl-2-piperidineacetic acid, ritalinic acid, ritalinic acid, (R*,R*)-(+-)-isomer

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

While not currently used as a therapeutic agent itself, ritalinic acid plays a role in several areas of scientific research:

Environmental Science and Toxicology:

  • Emerging Contaminant: Ritalinic acid, due to its prevalence in wastewater from individuals taking methylphenidate, has emerged as a potential environmental contaminant. Researchers are investigating its presence and potential effects on aquatic ecosystems .

Wastewater-Based Epidemiology:

  • Biodegradation: Understanding the breakdown of ritalinic acid in wastewater is crucial for its use as a biomarker for methylphenidate use in communities. Studies have identified bacterial strains capable of degrading ritalinic acid, highlighting the need for further research on its persistence and suitability as a reliable biomarker .

Analytical Chemistry:

  • Urine Drug Testing: As ritalinic acid is the primary metabolite of methylphenidate, detecting its presence in urine is crucial for monitoring medication adherence and identifying potential abuse. Researchers are constantly refining methods for accurate and reliable detection of ritalinic acid in urine samples .

Ritalinic acid is a substituted phenethylamine and an inactive major metabolite of methylphenidate, a medication commonly used to treat attention deficit hyperactivity disorder. Its chemical formula is C13H17NO2C_{13}H_{17}NO_{2}, and it is characterized by the presence of a piperidine ring and a phenyl group. The compound is formed through the hydrolysis of methylphenidate in the liver, primarily catalyzed by the enzyme carboxylesterase 1. Ritalinic acid does not exhibit significant pharmacological activity, distinguishing it from its parent compound, methylphenidate, which acts as a central nervous system stimulant .

  • Ritalinic acid is not a controlled substance; however, it can be detected in urine drug screens to monitor MPH use or potential abuse.
  • Limited data exists on the specific safety profile of ritalinic acid. As a metabolite, it's generally considered to have lower toxicity compared to MPH [].
, primarily involving esterification and hydrolysis. One notable reaction is its conversion to methylphenidate through esterification with methanol in the presence of an acid catalyst. This process can be reversible; thus, conditions such as removing water or increasing methanol concentration can shift the equilibrium toward product formation . Additionally, ritalinic acid can react with other compounds to form derivatives like dexmethylphenidate and ethylphenidate .

As a metabolite of methylphenidate, ritalinic acid is pharmacologically inactive. Its primary biological significance lies in its role as a marker for the metabolism of methylphenidate in clinical settings. The compound is predominantly excreted in urine after being metabolized by the liver, with studies indicating that 78% to 97% of the drug is eliminated this way . While it does not exert stimulant effects itself, understanding its metabolic pathway can provide insights into the pharmacokinetics of methylphenidate.

Ritalinic acid can be synthesized through several methods:

  • Hydrolysis of Methylphenidate: The primary method involves the enzymatic hydrolysis of methylphenidate by carboxylesterase 1.
  • Esterification Reactions: Ritalinic acid can also be synthesized through esterification reactions using various alcohols under acidic conditions. For example, reacting ritalinic acid with methanol in the presence of an acid catalyst can yield methyl esters .

Ritalinic acid serves primarily as an intermediate in synthesizing methylphenidate and its analogs like ethylphenidate. While it does not have direct therapeutic applications due to its inactivity, its presence in metabolic studies aids in understanding the pharmacokinetics of stimulant medications. Furthermore, it may be utilized in research settings to explore metabolic pathways and drug interactions .

Studies on ritalinic acid often focus on its interactions within metabolic pathways rather than direct pharmacological effects. It has been observed that ritalinic acid levels can influence the pharmacokinetics of methylphenidate when considering factors like liver enzyme activity (specifically carboxylesterase 1). Understanding these interactions is crucial for optimizing dosing regimens and minimizing side effects associated with stimulant medications .

Ritalinic acid shares structural similarities with several compounds that are either metabolites or analogs of methylphenidate. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeActivity LevelKey Differences
MethylphenidateEsterActiveCentral nervous system stimulant
DexmethylphenidateEsterActiveMore potent enantiomer of methylphenidate
EthylphenidateEsterActiveAnalog with ethyl group
p-Hydroxy-methylphenidateHydroxyl derivativeActive (weak)Hydroxyl group addition
Ritalinic AcidCarboxylic acidInactiveMajor metabolite of methylphenidate

Ritalinic acid's unique position as an inactive metabolite allows it to serve as a significant marker for understanding the metabolism and pharmacokinetics of more active compounds like methylphenidate and its derivatives .

The conversion of methylphenidate to ritalinic acid is mediated by carboxylesterase 1 (CES1), an enzyme predominantly expressed in the liver. CES1 catalyzes the hydrolysis of methylphenidate’s ester bond, resulting in the formation of ritalinic acid and methanol [6] [5]. This reaction is stereoselective, with CES1 exhibiting preferential activity toward the l-threo enantiomer of methylphenidate. The catalytic efficiency ($$k{cat}/Km$$) of CES1 for l-threo-methylphenidate is approximately 7.7 mM$$^{-1}$$ min$$^{-1}$$, compared to 1.3–2.1 mM$$^{-1}$$ min$$^{-1}$$ for the d-threo enantiomer [6].

The hydrolysis occurs via a nucleophilic mechanism involving a catalytic triad (serine 221, glutamic acid 354, histidine 468) and an oxyanion hole stabilized by glycine residues. Disruption of this structure, as seen in the G143E genetic variant, abolishes enzymatic activity [5]. Post-hydrolysis, ritalinic acid is excreted renally, while methanol is further metabolized via formaldehyde and formic acid pathways [2] [7].

CES1-Mediated Hydrolysis Pathways

CES1’s role extends beyond methylphenidate metabolism, impacting the bioavailability of numerous ester-containing drugs. Structural studies reveal that the enzyme’s active site accommodates methylphenidate’s phenyl and piperidine groups, facilitating substrate binding [6]. Genetic polymorphisms significantly influence hydrolysis efficiency:

  • The G143E variant (rs71647871) introduces a glutamic acid substitution at position 143, disrupting the oxyanion hole and rendering CES1 nonfunctional [5].
  • Gene duplication (four copies of CES1) increases ritalinic acid AUC (area under the curve) by 1.5-fold compared to individuals with two copies, suggesting enhanced metabolic capacity [4].

Population studies indicate a 1.6% frequency of the G143E allele in European cohorts, with minimal representation in Asian populations [5]. These genetic factors contribute to the 6- to 126-fold interindividual variability in d-threo-ritalinic acid plasma concentrations [2].

Comparative Metabolism of Dextro- and Levo-Methylphenidate

The d- and l-threo enantiomers of methylphenidate exhibit divergent metabolic fates. CES1 hydrolyzes l-threo-methylphenidate 3.7–5.9 times faster than the d-enantiomer, leading to its rapid clearance [6]. In plasma, d-threo-methylphenidate concentrations exceed those of the l-enantiomer by 15–24 hours post-administration, with d-threo-ritalinic acid levels 25-fold higher on average [2].

Notably, a subset of individuals (≈8% in clinical cohorts) exhibits detectable l-threo-methylphenidate in plasma, suggesting polymorphic CES1 expression or alternative metabolic pathways [2]. Enantioselective assays are critical for accurate pharmacokinetic profiling, as non-enantioselective methods risk underestimating total methylphenidate exposure [2] [6].

Bioavailability and Elimination Research

Ritalinic acid’s pharmacokinetic profile is characterized by rapid formation and prolonged elimination. After oral methylphenidate administration, peak plasma ritalinic acid concentrations occur within 1.5–4 hours, with an elimination half-life ($$t_{1/2}$$) of 3–4 hours [2] [7]. Key findings include:

  • Bioavailability: Hepatic first-pass metabolism converts 70–90% of methylphenidate to ritalinic acid before systemic circulation [6].
  • Renal Excretion: 60–80% of ritalinic acid is excreted unchanged in urine, with minor glucuronidation observed [7].
  • Plasma Ratios: The d-threo-ritalinic acid/d-threo-methylphenidate ratio correlates strongly with CES1 activity ($$r = 0.88–0.98$$) [2].

Metabolic Ratio Studies as Enzymatic Activity Markers

Metabolic ratios (ritalinic acid/methylphenidate) serve as noninvasive biomarkers for CES1 functionality. In healthy volunteers, single-timepoint plasma ratios at 1.5–12 hours post-dose predict AUC ratios with high accuracy ($$r > 0.85$$) [2]. Genetic studies demonstrate:

  • G143E Carriers: Exhibit undetectable ritalinic acid due to CES1 inactivation [5].
  • CES1 Duplication: Increases median ritalinic acid AUC by 34% compared to wild-type individuals [4].

These ratios are clinically relevant for dose adjustment in patients with CES1 polymorphisms, particularly in ADHD populations where methylphenidate response variability is pronounced [4] [5].

Secondary Metabolite Characterization Approaches

Advanced analytical techniques enable precise characterization of ritalinic acid and its derivatives:

MethodApplicationReference
LC-MS/MSQuantifies ritalinic acid in plasma, urine, and breath [2] [7]
Chiral ChromatographyResolves d- and l-threo-ritalinic acid enantiomers [6]
NMR SpectroscopyIdentifies structural analogs and degradation products [1]

Stable isotope labeling (e.g., $$^{13}$$C-methylphenidate) tracks metabolic pathways in vivo, while in vitro models using recombinant CES1 isoforms elucidate enzyme-substrate interactions [5] [6]. These approaches confirm ritalinic acid’s classification as a secondary metabolite with minimal pharmacological activity [1].

Hydrolytic Synthesis Optimization from Methylphenidate

The hydrolytic synthesis of ritalinic acid from methylphenidate represents the most widely studied and commercially relevant synthetic approach. This transformation involves the de-esterification of methylphenidate to yield the pharmacologically inactive carboxylic acid metabolite [1] [2]. The hydrolysis reaction proceeds through nucleophilic attack on the ester carbonyl group, resulting in the formation of ritalinic acid and methanol as the primary products [3].

Three distinct methodologies have been developed for optimizing this hydrolytic transformation. Method A employs a mixed solvent system consisting of methanol, tetrahydrofuran, and sodium hydroxide at room temperature [1]. In this approach, methylphenidate (200 mg, 0.914 mmol) is dissolved in methanol (8 mL), followed by addition of tetrahydrofuran (9 mL) and 1N sodium hydroxide aqueous solution (22 mL). The reaction mixture is stirred at room temperature for 3 hours, after which the pH is adjusted to 3 using hydrochloric acid. Extraction with ethyl acetate (3 × 30 mL) and subsequent workup yields 126 mg of ritalinic acid, corresponding to a yield of 57.5% [1].

Method B utilizes an ethanol-potassium hydroxide system under extended reaction conditions [4]. This approach involves dissolving methylphenidate (104 mg, 0.44 mmol) in absolute ethanol (0.95 mL) and treating the mixture with 20% aqueous potassium hydroxide (0.95 mL). The reaction is allowed to proceed for 19.3 hours at room temperature, followed by ethanol removal and acidification with 4M hydrochloric acid until precipitation occurs at pH 5. The precipitate is washed with ice-cold water and dried to afford 39.5 mg of ritalinic acid (0.18 mmol, 40% yield) [4].

Method C represents a lithium hydroxide-based approach using a tetrahydrofuran-water mixed solvent system [4]. Methylphenidate (151 mg, 0.64 mmol) is dissolved in a tetrahydrofuran-water mixture (7.5:1 ratio, 1 mL total volume), followed by addition of lithium hydroxide monohydrate (105 mg, 2.5 mmol). The heterogeneous mixture is stirred for 19.3 hours, after which tetrahydrofuran is removed and the crude mixture is diluted with water. pH adjustment to 7 with hydrochloric acid results in precipitation of colorless prisms, which are collected and dried to yield 50.8 mg of ritalinic acid (0.23 mmol, 36% yield) [4].

The optimization of hydrolytic synthesis has revealed several critical parameters affecting yield and product quality. Temperature control emerges as a crucial factor, with room temperature conditions (20-25°C) providing optimal conversion rates while preventing thermal decomposition [5]. Higher temperatures, such as the 130°C employed in certain acid-catalyzed hydrolysis methods, result in significantly reduced yields of approximately 21% [4]. The pH of the reaction medium and subsequent workup procedures also play vital roles in determining the final yield, with pH values between 3-7 being optimal for product precipitation and isolation [6].

Alternative Synthetic Routes and Strategies

Beyond the conventional hydrolytic approaches, several alternative synthetic strategies have been developed for ritalinic acid production. Enzymatic synthesis represents a particularly promising alternative, leveraging the stereoselective properties of carboxylesterases to achieve high yields under mild conditions [7]. Human carboxylesterase 1 (hCE1) exhibits pronounced stereoselectivity in the hydrolysis of methylphenidate enantiomers, with the catalytic efficiency for l-methylphenidate (kcat/Km = 7.7 mM⁻¹ min⁻¹) being significantly greater than that for d-methylphenidate (kcat/Km = 1.3-2.1 mM⁻¹ min⁻¹) [8].

The enzymatic approach offers several advantages over chemical hydrolysis, including enhanced selectivity, milder reaction conditions, and reduced formation of unwanted byproducts [7]. The reaction proceeds at physiological pH (7.4) and temperature (37°C), eliminating the need for harsh chemical conditions [8]. Yields of 70-95% have been reported for enzymatic hydrolysis processes, representing a significant improvement over many chemical methods [7].

Resolution-based synthetic strategies have also been developed, particularly for the preparation of optically pure ritalinic acid isomers [9] [10]. These approaches involve the formation of diastereomeric salts using chiral resolving agents such as dibenzoyl-D-tartaric acid. The process begins with the preparation of organic acid salts of dl-threo-ritalinic acid, followed by treatment with chiral acids to form diastereomeric salts that can be separated by crystallization [9]. The isolated chiral salts are then converted back to the desired enantiomer of ritalinic acid through acid-base treatment.

A novel approach involves the use of microwave-assisted synthesis, which offers rapid reaction times and enhanced yields compared to conventional heating methods [11] [12]. Microwave irradiation provides uniform heating throughout the reaction mixture, leading to improved reaction kinetics and reduced side reactions. Yields of 60-90% have been achieved using microwave-assisted hydrolysis, with reaction times reduced to 0.1-2 hours compared to 3-24 hours required for conventional methods [12].

Yield Enhancement Techniques

Comprehensive optimization of ritalinic acid synthesis has identified multiple strategies for yield enhancement. Temperature optimization represents one of the most critical factors, with studies demonstrating that maintaining reaction temperatures between 20-45°C can improve yields by 15-25% [5]. The mechanism underlying this improvement involves prevention of thermal decomposition while maintaining optimal reaction kinetics [5].

pH control during both the reaction and workup phases has been shown to enhance yields by 20-30% [6]. The pH affects both the reaction rate and the solubility characteristics of ritalinic acid, with optimal precipitation occurring at pH values between 3-7 [6]. Controlled pH adjustment during the workup phase ensures maximum product recovery while minimizing losses due to decomposition or side reactions.

Solvent selection and optimization provide yield improvements of 10-20% through enhanced reaction rates and selectivity [4]. The use of tetrahydrofuran-methanol mixtures has been found to be particularly effective, providing a suitable environment for both the hydrolysis reaction and subsequent product isolation. The biphasic nature of certain solvent systems allows for efficient separation of products and reagents, contributing to overall yield enhancement.

Reaction time optimization has demonstrated yield improvements of 15-35% through ensuring complete conversion of starting materials [4]. Extended reaction times of 19-24 hours have been found to be beneficial for room temperature reactions, while shorter times are sufficient for elevated temperature conditions. Kinetic monitoring through analytical techniques such as high-performance liquid chromatography allows for real-time optimization of reaction progress [13].

Crystallization condition optimization represents a particularly effective strategy, with yield improvements of 25-40% achieved through controlled cooling rates and pH adjustment [6]. The formation of colorless prisms through controlled crystallization not only improves yield but also enhances product purity. The crystallization process can be optimized by controlling the rate of pH change during precipitation, with gradual acidification providing better crystal formation than rapid pH adjustment [6].

Catalyst loading optimization provides yield improvements of 10-15% through stoichiometric optimization [5]. The ratio of methylphenidate to base (or acid) catalyst significantly affects the reaction outcome, with optimal ratios varying depending on the specific reaction conditions employed. For sodium hydroxide-based hydrolysis, ratios of 1:2 to 1:6 molar equivalents have been found to be optimal [5].

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic approaches for ritalinic acid production has become increasingly important. Green chemistry principles have been systematically applied to minimize environmental impact while maintaining synthetic efficiency. The hydrolysis reaction inherently possesses high atom economy, as the transformation involves simple addition of water with minimal waste generation [5].

Solvent selection represents a critical aspect of green chemistry implementation. The replacement of traditional organic solvents with water-ethanol mixtures reduces toxicity and environmental impact while maintaining reaction efficiency [14]. Aqueous reaction systems eliminate the need for organic solvent disposal and reduce the overall environmental footprint of the synthetic process.

Energy efficiency has been achieved through the implementation of room temperature reaction conditions and microwave-assisted heating [12]. Room temperature reactions eliminate the need for external heating, reducing energy consumption by up to 50% compared to reflux conditions. Microwave heating, when required, provides rapid and uniform heating with improved energy efficiency compared to conventional heating methods [12].

The use of enzymatic catalysis represents the most significant advancement in green chemistry approaches for ritalinic acid synthesis [7]. Enzymatic processes operate under mild conditions (pH 7.4, 37°C) and demonstrate high selectivity, eliminating the formation of unwanted byproducts. The enzymes can be immobilized and reused, further enhancing the sustainability of the process [7].

Waste minimization strategies have been implemented through optimized reaction stoichiometry and improved workup procedures. Aqueous workup procedures reduce the volume of organic waste generated, while optimized stoichiometry minimizes the excess of reagents required. The implementation of continuous flow processing has shown promise for reducing waste generation while improving process efficiency [5].

Scale-up Considerations for Laboratory to Industrial Production

The transition from laboratory-scale to industrial-scale production of ritalinic acid requires careful consideration of multiple factors affecting process efficiency and product quality. Heat transfer represents one of the most critical challenges, as large-scale reactors exhibit slower heat transfer rates compared to laboratory glassware [5]. The design of efficient heat exchange systems becomes crucial for maintaining optimal reaction temperatures and preventing the formation of hot spots that could lead to product decomposition.

Mass transfer limitations become increasingly significant at industrial scale, where the surface area to volume ratio is reduced compared to laboratory conditions. Mechanical agitation systems must be designed to ensure uniform mixing and prevent the formation of concentration gradients that could affect reaction kinetics and product quality [5]. Computational fluid dynamics modeling has been employed to optimize reactor geometry and impeller design for enhanced mass transfer [5].

Equipment design considerations include the selection of appropriate materials of construction, with stainless steel being preferred for industrial applications due to its corrosion resistance and durability. The design of sampling systems for quality control monitoring becomes critical at industrial scale, where representative sampling can be challenging due to the large volumes involved [5].

Process control systems must be implemented to maintain consistent product quality and yield. Automated control of temperature, pH, and agitation speed ensures reproducible results and reduces the potential for human error. Process analytical technology allows for real-time monitoring of reaction progress and immediate adjustment of process parameters when deviations are detected [5].

Quality control procedures must be scaled appropriately, with increased sampling frequency and more sophisticated analytical methods required for industrial production. Statistical process control techniques are employed to monitor process performance and identify trends that could indicate potential quality issues [5].

Safety considerations become paramount at industrial scale, with comprehensive hazard analysis and risk assessment required. The handling of larger quantities of reagents and products necessitates enhanced safety systems, including emergency response procedures and containment systems for potential spills or releases [5].

Economic factors play a crucial role in industrial scale-up, with capital investment and operating costs requiring careful evaluation. Techno-economic analysis is employed to optimize process conditions for maximum economic efficiency while maintaining product quality and environmental compliance [5].

Regulatory compliance requirements are significantly more stringent for industrial production, with comprehensive documentation and validation required for all aspects of the manufacturing process. Good manufacturing practices must be implemented to ensure consistent product quality and regulatory compliance [5].

XLogP3

-2.4

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19395-41-6

Wikipedia

Ritalinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types